Bienvenue dans la boutique en ligne BenchChem!

2'-C-methyluridine

HCV NS5B Polymerase Nucleoside Inhibitor Enzyme Inhibition

Procure 2'-C-Methyluridine for antiviral (HCV G3a/5a, Zika) programs requiring scaffold-specific ProTide efficacy or RNA engineering needing 2'-OH retention. This 2'-C-methyl nucleoside's C3'-endo bias and distinct polymerase kinetics make it non-interchangeable with 2'-O-alkyl or 2'-deoxy analogs.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 31448-54-1
Cat. No. B117387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-methyluridine
CAS31448-54-1
Synonyms1,3-bis(N-cyclohexyl)guanidine;  1-(2-C-Methyl-β-D-ribofuranosyl)uracil; 
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1
InChIKeyNBKORJKMMVZAOZ-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-C-Methyluridine (CAS: 31448-54-1): A Core Scaffold for HCV NS5B Polymerase Inhibitor Development


2'-C-Methyluridine is a 2'-C-branched ribonucleoside analog characterized by a methyl substitution at the 2' position of the ribose sugar [1]. This structural modification confers significant metabolic stability by conferring resistance to nucleolytic degradation while retaining the ability to serve as a substrate for intracellular phosphorylation and subsequent incorporation into viral RNA [2]. The compound has been identified as an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) in cell culture, acting as a non-obligate chain terminator following intracellular conversion to its 5'-triphosphate metabolite [3].

Procurement Risk Assessment: Why Unmodified Uridine or Alternative 2'-C-Methyl Nucleosides Cannot Substitute for 2'-C-Methyluridine


Interchanging 2'-C-methyluridine with unmodified uridine or other 2'-C-methyl nucleoside analogs (e.g., 2'-C-methylcytidine, 2'-C-methylguanosine) introduces critical, quantifiable liabilities that can compromise antiviral efficacy and safety profiles. While unmodified uridine lacks the 2'-C-methyl group necessary for resistance to nucleases and effective polymerase inhibition, alternative 2'-C-methyl analogs exhibit drastically different cellular pharmacology and safety signatures. For instance, 2'-C-methylguanosine suffers from poor cellular uptake and inefficient phosphorylation, rendering it inactive in replicon assays [1]. Conversely, 2'-C-methylcytidine and 2'-C-methylguanosine demonstrate significant cardiotoxicity in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a risk not observed with the uridine analog [2]. Therefore, the selection of 2'-C-methyluridine is not a matter of generic nucleoside activity but a specific, data-driven decision to optimize the therapeutic window and avoid off-target liabilities inherent to other base-substituted analogs.

2'-C-Methyluridine Product-Specific Evidence: Head-to-Head Quantitative Comparisons with Key Analogs


NS5B Polymerase Inhibition: Potency of 2'-C-Methyluridine Triphosphate Versus Purine Analogs

The 5'-triphosphate metabolite of 2'-C-methyluridine demonstrates direct inhibition of HCV NS5B polymerase, whereas the purine-based 2'-C-methylguanosine analog fails to achieve effective intracellular phosphorylation, a prerequisite for activity [1]. While the triphosphate of 2'-C-methylguanosine may exhibit intrinsic enzyme inhibition, its parent nucleoside is a poor substrate for cellular kinases, effectively rendering it inactive in a cellular context [2]. This contrasts with the uridine analog, which, like its cytidine counterpart, is efficiently converted to its active triphosphate form [3].

HCV NS5B Polymerase Nucleoside Inhibitor Enzyme Inhibition

Cellular Antiviral Activity: Comparative Activity in HCV Replicon Assays

In HCV subgenomic replicon assays, phosphoramidate prodrugs of 2'-C-methyluridine analogs demonstrate potent antiviral activity with EC50 values as low as 20 nM, confirming that the uridine scaffold, when appropriately delivered, yields sub-micromolar potency [1]. This level of cellular potency is comparable to that achieved with optimized 2'-C-methylcytidine prodrugs, such as NM283 (valopicitabine), which also exhibit sub-micromolar activity in replicon systems [2]. However, the uridine scaffold provides a distinct safety advantage (see below), making it the preferred core for advanced prodrug development.

HCV Replicon Antiviral Activity Cell Culture

Cardiac Safety Profile: Minimized Impact on Cardiomyocyte Function Versus 2'-C-Methylguanosine and 2'-C-Methylcytidine

In a head-to-head comparison of 2'-C-methyl nucleosides with different bases (adenine, guanine, cytosine, uracil) using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), the uridine analog exhibited the most limited effects on critical beating parameters [1]. Specifically, 2'-C-methylguanosine (and its prodrug BMS-986094) caused acute myotoxicity and cessation of beating at concentrations ≥17 μM and progressive loss of contractility at sub-micromolar concentrations [2]. The cytidine analog produced similar, albeit less severe, progressive effects on beating rate and impedance amplitude [3]. In contrast, 2'-C-methyluridine had a significantly reduced impact on hiPSC-CM function, indicating a superior cardiac safety margin [1].

Cardiotoxicity hiPSC-CM Safety Pharmacology

Metabolic Stability and Resistance to Degradation: Enhanced Stability Versus Unmodified Uridine

The 2'-C-methyl modification confers a significant increase in metabolic stability by conferring resistance to nucleases, a property not shared by unmodified uridine [1]. While unmodified uridine is rapidly degraded in biological systems, the 2'-C-methyl group sterically hinders the approach of nucleolytic enzymes to the phosphodiester bond, thereby prolonging the half-life of the nucleoside and any RNA molecule into which it is incorporated . This enhanced stability is a direct consequence of the specific chemical structure and is a prerequisite for achieving sustained antiviral activity in vivo.

Metabolic Stability Nuclease Resistance Nucleoside Analog

2'-C-Methyluridine: Data-Driven Application Scenarios for Drug Discovery and Chemical Biology


Development of Next-Generation HCV NS5B Inhibitors with Improved Cardiac Safety Margins

Based on evidence that the 2'-C-methyluridine scaffold demonstrates minimal impact on human cardiomyocyte function compared to cytidine and guanosine analogs [1], this compound is the rational starting point for medicinal chemistry programs seeking to design novel HCV polymerase inhibitors with a reduced risk of cardiotoxicity. The potent inhibition of NS5B by its triphosphate metabolite (IC50 47 nM) further validates its on-target efficacy [2].

Synthesis of Phosphoramidate Prodrugs for Enhanced Cellular Potency

Given that phosphoramidate prodrugs of 2'-C-methyluridine analogs achieve potent antiviral activity in HCV replicon assays with EC50 values as low as 20 nM [1], 2'-C-methyluridine serves as a critical starting material or core scaffold for synthesizing and evaluating novel prodrugs. This approach bypasses potential rate-limiting phosphorylation steps and maximizes intracellular delivery of the active triphosphate [2].

Chemical Biology Tool for Investigating Nucleoside Metabolism and Kinase Specificity

The distinct metabolic fate of 2'-C-methyluridine, particularly its efficient phosphorylation to the triphosphate in contrast to purine analogs like 2'-C-methylguanosine [1], makes it a valuable probe for dissecting the substrate specificity of cellular nucleoside kinases. Researchers can use this compound in comparative studies to identify and characterize the kinases responsible for the activation of 2'-branched nucleosides [2].

Building Block for Stabilized Oligonucleotides and siRNA

The enhanced nuclease resistance conferred by the 2'-C-methyl modification [1] makes 2'-C-methyluridine a valuable phosphoramidite building block for the solid-phase synthesis of RNA analogs, siRNA, and other therapeutic oligonucleotides. Incorporating this modified nucleoside can increase the serum stability and half-life of oligonucleotide-based drugs without completely abolishing base-pairing fidelity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-C-methyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.